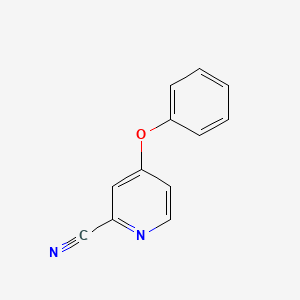

4-phenoxypyridine-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

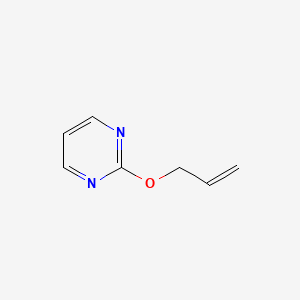

4-Phenoxypyridine-2-carbonitrile is a chemical compound with the empirical formula C12H8N2 . It is used in various scientific and industrial applications due to its unique properties .

Synthesis Analysis

A class of 4-phenoxy-pyridine/pyrimidine derivatives were designed, synthesized, and evaluated as potent dual VEGFR-2/c-Met inhibitors . The in vitro anti-cancer cell proliferative activity of the compounds indicated that compound 23k was regarded as a promising derivative .Molecular Structure Analysis

The molecular weight of 4-Phenoxypyridine-2-carbonitrile is 180.21 . More detailed information about its molecular structure might be available in specialized databases or scientific literature .科学研究应用

Pesticide Development

Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It has different properties from diaryl ethers and has been used in the development of pesticides . The structure of phenoxypyridine has been widely studied and applied in the molecular structure of pesticides .

Structure-Activity Relationships

The bioactivities, structure-activity relationships, and mechanism of compounds containing phenoxypyridine have been summarized . This information can help to explore the lead compounds and discover novel pesticides with potential bioactivities .

Biological Activity Enhancement

The hydrophobicity of pyridine is significantly higher than that of the benzene ring . Pyridine is an ionizable polar aromatic compound, which can optimize solubility and bioavailability of the lead compound . Replacing the benzene ring with a pyridine ring can usually increase the π-π stacking probability of the target molecule and improve the biological activity .

Dual VEGFR-2/c-Met Inhibitors

A class of 4-phenoxy-pyridine/pyrimidine derivatives were designed, synthesized and evaluated as potent dual VEGFR-2/c-Met inhibitors . The in vitro anti-cancer cell proliferative activity of the compounds indicated that compound 23k was regarded as a promising derivative .

Anti-Cancer Cell Proliferative Activity

The in vitro anti-cancer cell proliferative activity of the compounds indicated that compound 23k was regarded as a promising derivative . Compared to the lead compounds Foretinib and Sorafenib, 23k showed excellent inhibitory activity against the A549, MCF-7, HepG2 and Ovcar-3 cell lines .

Kinase Inhibitory Activity

The most promising compound 23k showed excellent kinase inhibitory activity and selectivity against VEGFR-2 and c-Met with IC50 values of 1.05 and 1.43 μM, respectively . Further activity studies demonstrated that 23k not only induced apoptosis in A549, but also blocked the A549 cell lines in the G0/G1 phase in a dose-dependent manner .

作用机制

Target of Action

4-Phenoxypyridine-2-carbonitrile primarily targets VEGFR-2 and c-Met . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), playing a crucial role in angiogenesis, while c-Met is a receptor for hepatocyte growth factor (HGF), involved in cell proliferation, survival, and migration .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of these receptors, thereby disrupting the signaling pathways they regulate . The compound’s interaction with its targets leads to changes in cell behavior, including reduced cell proliferation and induced apoptosis .

Biochemical Pathways

The inhibition of VEGFR-2 and c-Met affects multiple biochemical pathways. The VEGF/VEGFR-2 pathway is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. The HGF/c-Met pathway is involved in various cellular processes, including cell proliferation, survival, and migration . By inhibiting these pathways, the compound can disrupt tumor growth and metastasis .

Result of Action

The molecular and cellular effects of 4-Phenoxypyridine-2-carbonitrile’s action include reduced cell proliferation and induced apoptosis . In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including A549, MCF-7, HepG2, and Ovcar-3 . Furthermore, the compound can induce apoptosis in A549 cells and block these cells in the G0/G1 phase in a dose-dependent manner .

属性

IUPAC Name |

4-phenoxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-9-10-8-12(6-7-14-10)15-11-4-2-1-3-5-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEUJYJDQPFYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxypyridine-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)

![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)